molecular formula C16H23ClN2O5S B4078081 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine;oxalic acid

1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine;oxalic acid

Cat. No.: B4078081
M. Wt: 390.9 g/mol
InChI Key: VANZVSYMALCNFR-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and an ethoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine typically involves multiple steps:

    Formation of the 4-chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent under basic conditions to form the 4-chlorophenyl sulfanyl intermediate.

    Ethoxylation: The intermediate is then reacted with ethylene oxide or a similar ethoxylating agent to introduce the ethoxyethyl chain.

    Piperazine coupling: The ethoxylated intermediate is then coupled with piperazine under suitable conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorophenyl group or reduce other functional groups.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethoxyethyl chain can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Various nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated products, reduced functional groups

    Substitution: Piperazine derivatives with different substituents

Scientific Research Applications

1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-chlorophenyl group and the piperazine ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: An antihistamine with a similar piperazine core.

    Hydroxyzine: Another antihistamine with a piperazine ring.

    Flunarizine: A calcium channel blocker with a piperazine structure.

Uniqueness

1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine is unique due to the presence of the 4-chlorophenyl sulfanyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2OS.C2H2O4/c15-13-1-3-14(4-2-13)19-12-11-18-10-9-17-7-5-16-6-8-17;3-1(4)2(5)6/h1-4,16H,5-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANZVSYMALCNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOCCSC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine;oxalic acid
Reactant of Route 2
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine;oxalic acid
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1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine;oxalic acid
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1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine;oxalic acid
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1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine;oxalic acid
Reactant of Route 6
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine;oxalic acid

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